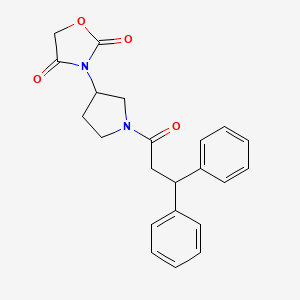

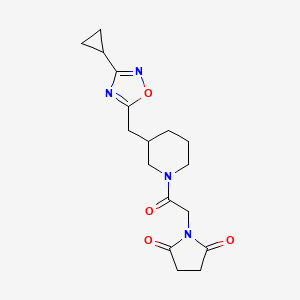

1-(2-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

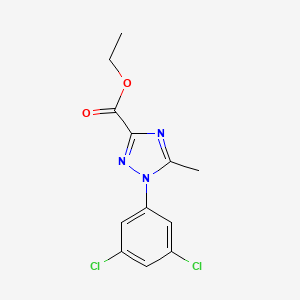

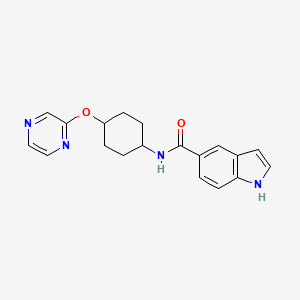

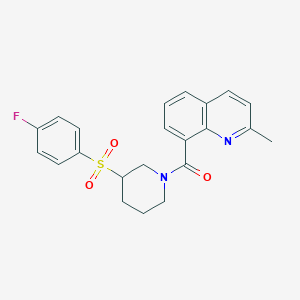

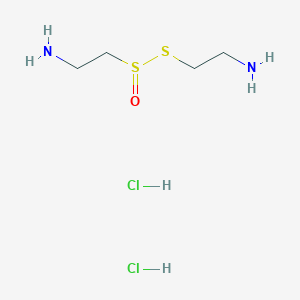

The compound "1-(2-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione" is a complex organic molecule that appears to be related to various research areas, including the synthesis of pyrrolidine and piperidine derivatives, as well as the study of their potential biological activities. The molecule contains several functional groups and structural motifs, such as the 1,2,4-oxadiazole ring, the pyrrolidine dione system, and piperidine, which are of interest in medicinal chemistry due to their pharmacological properties.

Synthesis Analysis

The synthesis of related pyrrolidine and piperidine derivatives has been explored in the literature. For instance, a synthetic procedure to access 2-unsubstituted pyrrolidines and piperidines using donor-acceptor cyclopropanes or cyclobutanes treated with 1,3,5-triazinanes in the presence of MgI2 as a Lewis acid has been reported . This method provides an efficient entry to this class of compounds and tolerates a variety of functional groups. Although the specific compound is not mentioned, the general synthetic strategies for pyrrolidine and piperidine derivatives could be applicable.

Molecular Structure Analysis

Computational studies have been conducted on similar Mannich base pyrrolidine-2,5-diones to understand their equilibrium geometry, vibrational spectra, and electronic structure . These studies include vibrational analysis through FT-IR and FT-Raman spectra, NMR spectral analysis, and natural bond orbital (NBO) analysis. The frontier molecular orbital approach is used to suggest the nature of intramolecular charge transfer. While the specific compound is not directly studied, the methodologies and analyses could be relevant for understanding its molecular structure.

Chemical Reactions Analysis

The literature includes the synthesis of various pyrrolidine-2,5-diones with different substituents and their evaluation for biological activities such as anticonvulsant activity . The reactivity of the pyrrolidine-2,5-dione core can be inferred from these studies, which may provide insights into the types of chemical reactions that the compound could undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones, have been investigated, including their synthesis and the prediction of biological activity . The properties of the 1,2,4-oxadiazole ring and its influence on the overall molecule's behavior are of particular interest. Additionally, the antimicrobial activity of 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives containing piperidine or pyrrolidine rings has been studied, which may relate to the antimicrobial potential of the compound .

科学的研究の応用

Antimicrobial Activity

Compounds containing 1,2,4-oxadiazole derivatives, including structures that integrate piperidine or pyrrolidine rings, have been synthesized and evaluated for their antimicrobial efficacy. Studies have shown that these compounds exhibit strong antimicrobial activity against various bacterial and fungal strains. The structure-activity relationship analysis has been crucial in identifying key features contributing to their antimicrobial effects (Krolenko et al., 2016).

Antitubercular Activity

Research on highly functionalized dispiro heterocycles, incorporating elements like the piperidine ring, has demonstrated promising antitubercular activity. These compounds have been synthesized through a one-pot, three-component reaction, showcasing significant efficacy against Mycobacterium tuberculosis. The antimicrobial and antitubercular activities underscore the potential of such compounds in addressing infectious diseases (Dandia et al., 2013).

Antiprotozoal and Anticancer Activity

The synthesis of novel dihydropyrrolo[3,4-d][1,2,3]triazoles, featuring 1,2,4-oxadiazole and 1,2,3-triazole moieties, has been explored for their anti-protozoal and anticancer properties. These compounds have undergone in vitro evaluation, demonstrating varied biological activities that could be leveraged for therapeutic applications (Dürüst et al., 2012).

Bioisosterism and Chemical Synthesis

The principle of bioisosterism has been applied in synthesizing oxadiazolyl pyrrolo triazole diones, aiming to create chemical entities with potential biological activities. This approach facilitates the exploration of novel therapeutic agents by modifying structural components to enhance biological efficacy and reduce side effects (Sako et al., 2000).

特性

IUPAC Name |

1-[2-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O4/c22-14-5-6-15(23)21(14)10-16(24)20-7-1-2-11(9-20)8-13-18-17(19-25-13)12-3-4-12/h11-12H,1-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLPAOBYPQRGQOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CN2C(=O)CCC2=O)CC3=NC(=NO3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2531436.png)

![6-(2,4-Dimethylphenyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2531442.png)

![4-[(2-Bromo-5-methoxybenzyl)oxy]-3-fluorophenyl acetate](/img/structure/B2531449.png)

![(3Ar,7aR)-2-but-2-ynoyl-N-methyl-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-7a-carboxamide](/img/structure/B2531450.png)